molecular formula C9H15N3O2 B5767253 N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide

Katalognummer B5767253
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: KOJLAWJGLNTWHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor activity. It was initially developed as a treatment for viral infections, but its anti-cancer properties have been the focus of research in recent years.

Wissenschaftliche Forschungsanwendungen

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has been found to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. This compound has been tested in clinical trials for the treatment of advanced solid tumors, but the results have been mixed.

Wirkmechanismus

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide activates the immune system by stimulating the production of cytokines, which are proteins that help regulate the immune response. Specifically, this compound activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that can cause the death of cancer cells. This compound also disrupts the blood supply to tumors by causing the blood vessels to collapse, which can lead to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to cause an increase in serum cytokine levels, including TNF-alpha, interleukin-6 (IL-6), and interferon-gamma (IFN-gamma). It has also been shown to cause a decrease in tumor blood flow and an increase in tumor necrosis in preclinical studies. In clinical trials, this compound has been associated with fever, chills, and flu-like symptoms, which are thought to be related to the cytokine response.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its ability to enhance the effectiveness of chemotherapy and radiation therapy, its anti-tumor activity in a variety of cancer cell lines, and its ability to disrupt tumor blood flow. However, this compound has limitations as well, including its mixed results in clinical trials, its association with cytokine-related side effects, and its limited availability for research purposes.

Zukünftige Richtungen

There are several future directions for N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide research, including the development of new analogs with improved anti-tumor activity and reduced cytokine-related side effects. Other directions include the investigation of this compound in combination with other anti-cancer agents, the identification of biomarkers to predict response to this compound treatment, and the exploration of this compound in immunotherapy approaches. Additionally, the use of this compound in preclinical animal models for drug discovery and development may be an area of future research.
Conclusion:
This compound is a synthetic compound that has shown promise as an anti-tumor agent. Its mechanism of action involves the activation of the immune system and the disruption of tumor blood flow. While its clinical efficacy has been mixed, this compound has several advantages for lab experiments and several future directions for research. Further investigation of this compound and its analogs may lead to the development of new anti-cancer therapies.

Synthesemethoden

N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide can be synthesized through a series of chemical reactions starting with 2,3-dimethyl-5-nitrothiophene. The nitro group is reduced to an amine, which is then reacted with ethylene oxide to form a dimethylaminoethyl group. The resulting compound is then reacted with isoxazole-3-carboxylic acid to form this compound.

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-7-6-8(11-14-7)9(13)10-4-5-12(2)3/h6H,4-5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJLAWJGLNTWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.